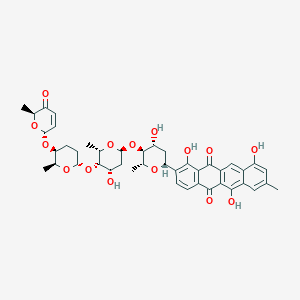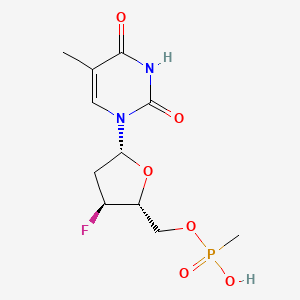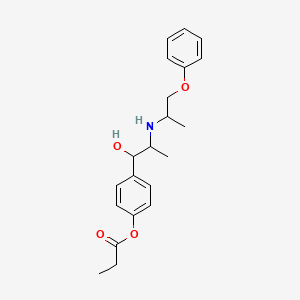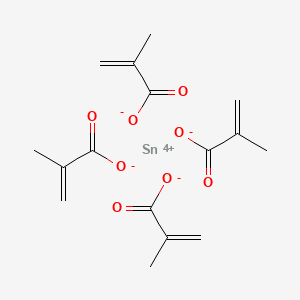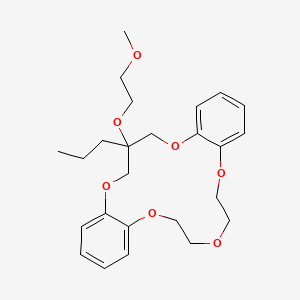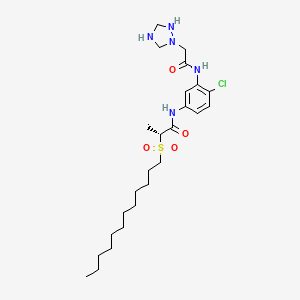
Delamanid metabolite M4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delamanid metabolite M4 is a derivative of Delamanid, a nitroimidazole compound used in the treatment of multidrug-resistant tuberculosis. Delamanid is metabolized in the body to form several metabolites, including M4. This metabolite plays a crucial role in the pharmacokinetics and pharmacodynamics of Delamanid.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Delamanid and its metabolites involves complex chemical reactions. Delamanid is primarily metabolized by albumin into its metabolites. The specific synthetic routes and reaction conditions for Delamanid metabolite M4 are not extensively detailed in the literature. the general process involves the metabolic conversion of Delamanid in the presence of albumin .
Industrial Production Methods: Industrial production of Delamanid and its metabolites, including M4, involves large-scale chemical synthesis and purification processes. These methods ensure the production of high-purity compounds suitable for pharmaceutical use. The exact industrial production methods for this compound are proprietary and not publicly disclosed.
化学反応の分析
Types of Reactions: Delamanid metabolite M4 undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for its metabolic activation and subsequent pharmacological effects.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving this compound include albumin and other biological catalysts. The metabolic conversion primarily occurs in the liver, where enzymes facilitate the oxidation and reduction reactions.
Major Products Formed: The major products formed from the reactions involving this compound include other oxidative metabolites. These products contribute to the overall pharmacological activity of Delamanid in treating tuberculosis .
科学的研究の応用
Delamanid metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and reactions. In biology and medicine, it is researched for its role in the treatment of multidrug-resistant tuberculosis. The metabolite’s pharmacokinetics and pharmacodynamics are crucial for understanding the drug’s efficacy and safety. In the industry, this compound is used in the development of new antitubercular agents and other pharmaceutical compounds .
作用機序
Delamanid metabolite M4 exerts its effects by inhibiting the synthesis of methoxy- and keto-mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria. The molecular targets involved in this mechanism include the F420 coenzyme mycobacteria system, which is crucial for the activation of Delamanid and its metabolites .
類似化合物との比較
Delamanid metabolite M4 is unique compared to other similar compounds due to its specific metabolic pathway and pharmacological effects. Similar compounds include other nitroimidazole derivatives such as Pretomanid and Metronidazole. These compounds also exhibit antitubercular activity but differ in their metabolic pathways and mechanisms of action. This compound’s unique metabolic conversion by albumin and its specific inhibition of mycolic acid synthesis distinguish it from these other compounds .
Conclusion
This compound is a significant compound in the treatment of multidrug-resistant tuberculosis Its unique chemical properties, metabolic pathways, and pharmacological effects make it a valuable subject of scientific research
特性
CAS番号 |
1202874-97-2 |
|---|---|
分子式 |
C23H25F3N2O5 |
分子量 |
466.4 g/mol |
IUPAC名 |
(5R)-5-methyl-5-[[4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]phenoxy]methyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C23H25F3N2O5/c1-22(14-27-21(29)33-22)15-30-17-4-2-16(3-5-17)28-12-10-19(11-13-28)31-18-6-8-20(9-7-18)32-23(24,25)26/h2-9,19H,10-15H2,1H3,(H,27,29)/t22-/m1/s1 |
InChIキー |
YWUUOWBFZQTMER-JOCHJYFZSA-N |
異性体SMILES |
C[C@@]1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
正規SMILES |
CC1(CNC(=O)O1)COC2=CC=C(C=C2)N3CCC(CC3)OC4=CC=C(C=C4)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


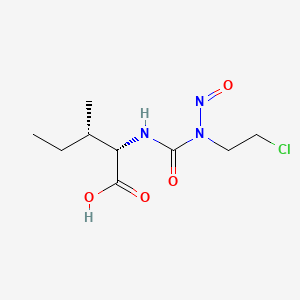
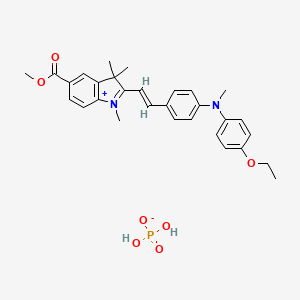
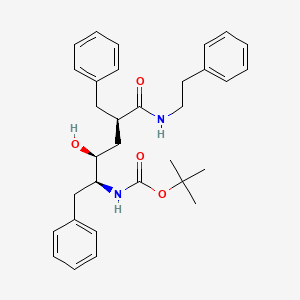
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
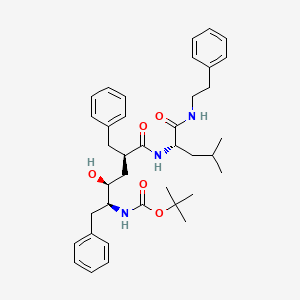
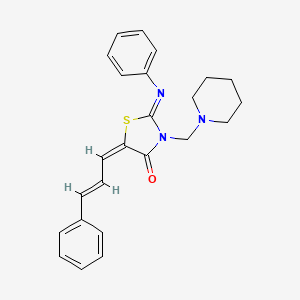
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
